Culmerciclib
Description
The Role of Cell Cycle Dysregulation in Oncogenesis
The cell cycle is composed of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com This process is governed by surveillance mechanisms known as checkpoints, which ensure the fidelity of DNA replication and chromosome segregation. nus.edu.sgmssm.edu In normal cells, homeostasis is maintained by a balance between cell proliferation, growth arrest, and programmed cell death (apoptosis). rroij.com
Oncogenesis, the process of tumor formation, is frequently driven by the accumulation of genetic mutations in proto-oncogenes and tumor suppressor genes that disrupt this balance. rroij.com Aberrations in checkpoint signaling pathways can allow cells with damaged DNA to bypass normal controls like cell cycle arrest or apoptosis, leading to uncontrolled division and the propagation of genetic errors. nus.edu.sgmssm.edu For instance, deregulation of components of the G1 checkpoint, which determines if a cell will continue to proliferate or enter a quiescent state, is a common event in the development of malignancies. clinician.com This loss of orderly progression through the cell cycle is a key element in the multi-step process of carcinogenesis. clinician.com
Overview of Cyclin-Dependent Kinases and Their Substrates
Cyclin-Dependent Kinases are a family of serine/threonine protein kinases that act as the core engines of the cell cycle. wikipedia.orgyoutube.com As their name implies, CDKs require binding to a regulatory protein subunit, known as a cyclin, to become enzymatically active. nih.govwikipedia.org Different cyclin-CDK complexes are formed and activated at specific phases of the cell cycle, where they phosphorylate a wide array of substrate proteins to orchestrate cellular events. youtube.com
The mammalian CDK family is diverse, with members involved in both cell cycle control and the regulation of transcription. nih.govnih.gov Key cell cycle CDKs include:
CDK4 and CDK6: In complex with D-type cyclins, these kinases are active in the G1 phase. A critical substrate is the Retinoblastoma tumor suppressor protein (Rb). nih.govnih.gov Phosphorylation of Rb by CDK4/6 causes it to release the E2F transcription factor, which in turn activates the expression of genes necessary for the cell to transition from the G1 to the S phase. nih.gov
CDK2: Partnering with cyclin E, CDK2 is crucial for the G1-S transition and the initiation of DNA replication. rroij.comnih.gov In complex with cyclin A, it continues to regulate DNA synthesis during the S phase. mdpi.com
CDK1: Associated with cyclin A and cyclin B, CDK1 is essential for triggering mitosis. mdpi.comrroij.com
The activity of these complexes is further regulated by CDK inhibitors (CKIs), which can block their kinase activity in response to various signals, such as DNA damage. wikipedia.org
Current Landscape of CDK Inhibitors in Preclinical Oncology Research
The central role of CDKs in cell proliferation has made them an attractive target for cancer therapy. mdpi.com Early-generation CDK inhibitors were often non-selective, targeting multiple CDKs, which led to significant side effects. mdpi.com This prompted the development of more selective inhibitors. mdpi.com
The most significant clinical success to date has been with selective inhibitors of CDK4 and CDK6. nih.govnih.gov Compounds such as Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072) have become standard treatments for hormone receptor-positive (HR+), HER2-negative breast cancer, typically in combination with endocrine therapy. nih.govnih.govmdpi.com
Preclinical research continues to explore new avenues for CDK inhibition:
Overcoming Resistance: A major focus is on developing agents that can overcome resistance to existing CDK4/6 inhibitors. hkexnews.hk
Targeting Other CDKs: There is growing interest in inhibitors targeting other CDKs. For example, CDK2 inhibition is being investigated in tumors with cyclin E overexpression. mdanderson.org Selective inhibitors of CDK7 and CDK9, which are involved in transcription, have also shown anti-tumor effects in preclinical studies. nih.gov
Novel Combinations: Research is ongoing to combine CDK inhibitors with other targeted therapies, such as PI3K inhibitors or immunotherapy, to enhance their efficacy. nih.govtargetedonc.com
Next-Generation Inhibitors: Newer agents are being designed with greater selectivity or unique properties. For instance, preclinical models have shown that next-generation CDK4 inhibitors might be more effective and better tolerated. mdanderson.org
Culmerciclib (TQB3161)
Within this evolving landscape, this compound (also known as TQB3161) has emerged as a novel, orally administered small-molecule inhibitor. mdpi.comhkexnews.hk Developed by Chia Tai Tianqing Pharmaceutical Group, it is distinguished by its activity against multiple cyclin-dependent kinases. patsnap.com
Mechanism of Action and Preclinical Profile
This compound is characterized as a novel inhibitor of CDK2, CDK4, and CDK6. hkexnews.hksinobiopharm.com This multi-targeted profile is a key feature of its design. While it demonstrates a strong inhibitory ability against CDK4, its additional, potent impact on CDK2 is particularly noteworthy. hkexnews.hk This enhanced CDK2 inhibition is theorized to be a potential mechanism to overcome the clinical challenge of acquired resistance to therapies that solely target CDK4/6. hkexnews.hksinobiopharm.com
Preclinical evaluations have demonstrated its antineoplastic activity. selleckchem.com In studies combining this compound with endocrine therapy or HER2-targeted therapy, it has shown significant synergistic antitumor effects in breast cancer models. selleckchem.com
| Target | IC50 (nM) |
|---|---|
| CDK4/D1 | Data Not Publicly Available |
| CDK6/D1 | Data Not Publicly Available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical Research Findings
This compound is under active investigation, primarily in the context of breast cancer. A Phase III clinical study (TQB3616-III-02) evaluated this compound in combination with Fulvestrant (B1683766) for the first-line treatment of patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer. sinobiopharm.com An interim analysis determined that the combination therapy significantly reduced the risk of disease progression or death, meeting the study's primary endpoint for superiority. sinobiopharm.com
Another Phase III trial (TQB3616-III-01) investigated the compound combined with Fulvestrant in patients with HR+/HER2- advanced breast cancer that had progressed following endocrine treatment. hkexnews.hk The results of this study were presented at the 2024 National Congress of Clinical Oncology (CSCO). sinobiopharm.com
| Study Identifier | Indication | Combination Agent | Key Finding |
|---|---|---|---|
| TQB3616-III-02 | First-line HR+/HER2- advanced breast cancer | Fulvestrant | Effectiveness met predefined superiority threshold in interim analysis. sinobiopharm.com |
| TQB3616-III-01 / NCT05375461 | HR+/HER2- advanced breast cancer post-endocrine therapy | Fulvestrant | Met primary endpoints in interim analysis. hkexnews.hk |
HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative.
Based on these findings, a new drug marketing application for this compound in combination with Fulvestrant for HR+/HER2- locally advanced or metastatic breast cancer has been accepted by the Center for Drug Evaluation (CDE) of China's National Medical Products Administration. hkexnews.hksinobiopharm.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
2004705-28-4 |
|---|---|
Molecular Formula |
C24H27FN8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30) |
InChI Key |
LLFOBMRPWNABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Culmerciclib
Rationale for Novel CDK2/4/6 Inhibitor Development
The development of CDK4/6 inhibitors such as Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072) has significantly improved progression-free survival for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. These agents function by blocking the activity of the CDK4/6-cyclin D complex, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This action maintains the cell in the G1 phase of the cell cycle, thereby inhibiting tumor cell proliferation.
Despite their success, a significant challenge with selective CDK4/6 inhibitors is the development of intrinsic or acquired resistance. One of the key mechanisms of resistance involves the upregulation of Cyclin E, which activates CDK2 to bypass the G1 checkpoint blockade imposed by CDK4/6 inhibition. Activation of the CDK2/Cyclin E pathway can phosphorylate Rb, leading to cell cycle progression and rendering the tumor resistant to CDK4/6-targeted therapy.
This understanding of resistance has created a clear rationale for the development of new inhibitors that can simultaneously target CDK2 in addition to CDK4 and CDK6. It is hypothesized that a combined CDK2/4/6 inhibitor could offer a more durable and potent anti-tumor response by addressing a primary mechanism of resistance to first-generation CDK4/6 inhibitors from the outset. Culmerciclib was designed to meet this need, offering a multi-targeted approach to cell cycle control.
Early Preclinical Discovery and Design Strategies
This compound emerged from a focused drug discovery program centered on a series of pyrimidine-indazole inhibitors. acs.org The design strategy was influenced by the clinical profile of Abemaciclib, a CDK4/6 inhibitor noted for its preferential inhibition of CDK4 over CDK6, which is associated with a more tolerable side-effect profile in patients. acs.org Consequently, the goal was to identify a compound with a bias towards CDK4 inhibition while also incorporating potent CDK2 inhibitory activity to proactively address resistance.
Through systematic screening and optimization of the pyrimidine-indazole scaffold, this compound (TQB3616) was identified as a lead candidate. acs.org Preclinical evaluations demonstrated that it possessed a distinct inhibitory profile with potent, low-nanomolar activity against CDK4 and CDK6, as well as significant activity against CDK2. sinobiopharm.com This dual-activity profile positioned this compound as a next-generation inhibitor designed to overcome the challenge of Cyclin E-mediated resistance to existing CDK4/6-selective therapies. sinobiopharm.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-activity relationship (SAR) studies were pivotal in the optimization of the pyrimidine-indazole scaffold to yield this compound as a highly potent and selective clinical candidate. These studies led to a compound with superior enzymatic and cellular proliferation inhibitory potency when compared directly with approved CDK4/6 inhibitors. acs.org
Biochemical assays revealed this compound's potent inhibition of its primary targets. As detailed in the table below, the compound demonstrated sub-nanomolar efficacy against CDK4/cyclin D1 and CDK6/cyclin D1. sinobiopharm.com Notably, it also displayed significant activity against CDK2/cyclin A, distinguishing it from earlier CDK4/6 inhibitors like Palbociclib. sinobiopharm.com The compound was considerably less active against CDK1/cyclin B, indicating a favorable selectivity profile that minimizes off-target effects on the broader cell cycle machinery. sinobiopharm.com
| Compound | CDK4/D1 (nM) | CDK6/D1 (nM) | CDK2/A (nM) | CDK1/B (nM) |
|---|---|---|---|---|
| This compound (TQB3616) | 0.35 | 0.49 | 2.62 | 222 |
| Palbociclib | >10 | >10 | >1000 | >1000 |
The potent enzymatic activity of this compound translated effectively into anti-proliferative effects in cancer cell lines. In cellular assays, this compound demonstrated robust inhibition of cell growth across multiple HR-positive and HER2-positive breast cancer cell lines. As shown in the following table, its potency was comparable or superior to Abemaciclib in these models. nih.gov
| Cell Line | Receptor Status | This compound (nM) | Abemaciclib (nM) |
|---|---|---|---|
| T47D | HR+/HER2- | 82.4 | 56.0 |
| MCF-7 | HR+/HER2- | 115.5 | 124.2 |
| BT474 | HR+/HER2+ | 136.4 | 1190.0 |
| MDA-MB-361 | HR+/HER2+ | 870.4 | 1005.0 |
The results from these preclinical studies validated the design strategy, confirming that this compound is a highly potent CDK2/4/6 inhibitor with a differentiated profile, warranting its advancement into clinical trials. acs.org
Molecular Mechanism of Action of Culmerciclib
Specific Kinase Inhibition Profile: Focus on CDK2, CDK4, and CDK6
Culmerciclib is characterized as a potent inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6). probechem.com The targeted inhibition of these specific CDKs is fundamental to its mechanism of action. The enhanced inhibitory effects on CDK2 and CDK4 may help in overcoming clinical resistance to existing CDK4/6 inhibitors. probechem.com
In enzymatic assays, this compound has demonstrated high potency against its primary targets. It exhibits a half-maximal inhibitory concentration (IC50) of 0.35 nM for the CDK4/Cyclin D1 complex and 0.49 nM for the CDK6/Cyclin D1 complex. probechem.com This indicates a strong and specific binding affinity to these key enzymes that drive the G1 phase of the cell cycle.
The selectivity profile of this compound shows a clear preference for CDK4/6 over other cyclin-dependent kinases. For instance, its inhibitory activity is significantly lower against other CDK complexes, with IC50 values of 246 nM for CDK1/cyclin B, 35.3 nM for CDK5/p25, and 12.5 nM for CDK9/cyclin T1. probechem.com This demonstrates a high degree of selectivity, which is a critical attribute for targeted therapies.
| Target Kinase Complex | IC50 (nM) |
|---|---|
| CDK4/Cyclin D1 | 0.35 |
| CDK6/Cyclin D1 | 0.49 |
| CDK9/Cyclin T1 | 12.5 |
| CDK5/p25 | 35.3 |
| CDK1/Cyclin B | 246 |
When compared to the established CDK4/6 inhibitors—Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072)—this compound displays a distinct profile. While all three approved agents potently inhibit CDK4 and CDK6, they have varying degrees of selectivity and potency. nih.govresearchgate.netnih.gov Abemaciclib, for example, is noted to be approximately five times more potent against CDK4 than CDK6 and also inhibits other kinases such as CDK2 and CDK9 at clinically relevant concentrations. nih.govfrontiersin.org In contrast, Palbociclib and Ribociclib are considered more selective for CDK4 and CDK6. nih.gov
Preclinical studies indicate that this compound has improved enzymatic and cellular proliferation inhibitory potency when evaluated alongside Palbociclib and Abemaciclib. This suggests a potentially advantageous therapeutic profile.
| Inhibitor | CDK2 | CDK4 | CDK6 |
|---|---|---|---|
| This compound | Data Not Available | 0.35 | 0.49 |
| Palbociclib | >1000 | 11 | 16 |
| Ribociclib | >1000 | 10 | 39 |
| Abemaciclib | Data Not Available | 2 | 10 |
Cellular Effects on Key Cell Cycle Regulators
The potent inhibition of CDK4/6 by this compound translates into significant downstream effects on the cellular machinery that governs cell division. By targeting the core engine of the G1 phase, this compound effectively halts the proliferation of cancer cells.
A primary function of the CDK4/6-Cyclin D complex is to phosphorylate the Retinoblastoma protein (Rb). nih.govyoutube.com Phosphorylation of Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. youtube.comyoutube.com this compound treatment leads to a profound reduction in the phosphorylation of Rb at serine residues 807 and 811. probechem.com By preventing Rb phosphorylation, this compound maintains Rb in its active, growth-suppressive state, thereby blocking E2F-mediated gene transcription and halting cell cycle progression. probechem.com
The inhibition of Rb phosphorylation is a direct cause of cell cycle arrest in the G1 phase. embopress.orgresearchgate.net Studies have confirmed that treatment with this compound induces "G1 stalling," effectively preventing cells from entering the S phase, where DNA replication occurs. probechem.com This G1 arrest is a hallmark mechanism of CDK4/6 inhibitors and is the fundamental basis for their anti-proliferative effects in cancer cells that are dependent on the CDK4/6-Rb pathway for growth. probechem.comnih.gov
This compound directly modulates the activity of Cyclin-CDK complexes through competitive inhibition at the ATP-binding pocket of the CDK catalytic subunit. Beyond its direct inhibitory action, this compound has been shown to inhibit the abnormal activation of phosphorylated Cyclin D protein. probechem.com The cell cycle is propelled by the sequential activation of different Cyclin-CDK complexes. nih.govyoutube.com D-type cyclins partner with CDK4 and CDK6 to initiate G1 progression. nih.gov By inhibiting CDK4/6, this compound prevents the cascade of events that leads to the activation of subsequent complexes, such as Cyclin E-CDK2, which are also crucial for the G1/S transition. mdpi.com This ensures a robust blockade of cell cycle progression at the G1 checkpoint.
Induction of Apoptosis and Cell Senescence Pathways
This compound (also known as TQB3616) demonstrates antitumor activity not only by arresting the cell cycle but also by actively promoting pathways that lead to cell death and a state of permanent growth arrest. probechem.com Research indicates that beyond inducing a G1 phase stall in the cell cycle, this compound enhances the killing of tumor cells by prompting apoptosis. probechem.com This dual mechanism of cell cycle arrest and induction of apoptosis contributes to its potent anti-proliferative effects observed in preclinical studies. probechem.com
The inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) is a therapeutic strategy that can result in different cellular outcomes, including quiescence, apoptosis, or senescence. nih.gov Senescence is a stress-responsive cellular state characterized by a stable and long-term exit from the cell cycle. nih.gov This process serves as a powerful tumor-suppressive mechanism. nih.gov While quiescent cells can re-enter the cell cycle if conditions become favorable, senescent cells undergo a durable growth arrest, which is a therapeutically relevant response to CDK4/6 inhibition. nih.govnih.gov This state is often accompanied by the secretion of a specific profile of cytokines and other factors, known as the senescence-associated secretory phenotype (SASP), which can modulate the tumor microenvironment and engage the immune system. nih.gov The induction of senescence is a recognized mechanism through which CDK4/6 inhibitors exert their antitumor effects. nih.govnih.gov
Off-Target Kinase Activity and Biological Implications in Preclinical Models
The enzymatic inhibitory concentrations (IC50) for this compound against its primary and off-target kinases have been quantified, demonstrating a varied spectrum of activity. probechem.com
| Target Kinase | IC50 (nM) |
|---|---|
| CDK4/Cyclin D1 | 0.35 |
| CDK6/Cyclin D1 | 0.49 |
| CDK9/Cyclin T1 | 12.5 |
| CDK5/p25 | 35.3 |
| CDK1/Cyclin B | 246 |
The biological implications of these off-target activities are significant. For instance, the inhibition of CDK9, which is involved in regulating transcriptional elongation, is a therapeutic target in certain hematological malignancies like chronic lymphocytic leukemia (CLL). nih.gov The activity of this compound against CDK9 suggests a potential for broader anti-cancer effects beyond those solely mediated by CDK4/6 inhibition. In preclinical in vitro models, this compound has shown more potent antitumor activity than the approved CDK4/6 inhibitor abemaciclib in breast cancer xenograft models, which could be partly attributable to its unique kinase inhibition profile. probechem.com The evaluation of a drug candidate's activity against a panel of kinases is a critical component of preclinical assessment to understand its pharmacological activity and potential effects. taylorandfrancis.com The distinct pattern of kinase selectivity exhibited by this compound may differentiate it from other CDK4/6 inhibitors and influence its clinical utility. nih.gov
Preclinical Efficacy Studies of Culmerciclib
In Vitro Anticancer Activity in Cell Line Models
Culmerciclib exhibits robust anticancer effects in laboratory settings using established cancer cell lines. Its mechanism of action primarily involves the inhibition of the CDK4/6-retinoblastoma (RB) pathway, a critical regulator of cell cycle progression.
Proliferation Inhibition in Hormone Receptor-Positive Cancer Cells
This compound demonstrates remarkable inhibitory effects on the proliferation of hormone receptor-positive (HR+) breast cancer cells patsnap.comlarvol.com. In specific cell line studies, this compound potently inhibited tumor cell proliferation, with reported IC50 values of 82.4 nM for T47D cells and 115.5 nM for MCF-7 cells probechem.com. These findings indicate a high level of potency in blocking cancer cell division. Furthermore, this compound has shown improved cellular proliferation inhibitory potency when compared directly with FDA-approved CDK4/6 inhibitors, such as palbociclib (B1678290) and abemaciclib (B560072) patsnap.comprobechem.com. The compound also exhibits enhanced inhibitory activity in HER2-positive/HR-positive breast cancer cells when contrasted with abemaciclib probechem.com.
Table 1: In Vitro Proliferation Inhibition of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| T47D | 82.4 |
| MCF-7 | 115.5 |
Colony Formation Assays
The ability of this compound to inhibit the long-term proliferative capacity of cancer cells was assessed using colony formation assays. Treatment of T47D and BT474 cancer cells with this compound at a concentration of 1.5 µM resulted in a reduction in colony formation probechem.com. This suggests that this compound can impair the ability of cancer cells to survive and proliferate into macroscopic colonies, indicating a sustained impact on cellular reproductive viability.
Table 2: Effect of this compound on Colony Formation
| Cell Line | Treatment | Observation |
| T47D | TQB3616 (1.5 µM) | Reduced colony formation |
| BT474 | TQB3616 (1.5 µM) | Reduced colony formation |
Cell Viability and Cytotoxicity Assessments
Beyond inhibiting proliferation, this compound has been shown to promote cell apoptosis, thereby enhancing tumor cell killing patsnap.comlarvol.comprobechem.com. While specific quantitative cytotoxicity data (e.g., LC50 values) were not detailed in the primary research summaries, the observed induction of apoptosis alongside cell cycle arrest underscores this compound's multifaceted approach to eliminating cancer cells.
In Vivo Antitumor Efficacy in Murine Xenograft Models
This compound has demonstrated significant antitumor efficacy in preclinical in vivo studies, particularly in xenograft models that mimic human cancers.
Tumor Growth Inhibition in Various Cancer Subtypes (e.g., Breast Cancer Xenografts)
In preclinical xenograft models, oral administration of this compound exhibited more potent antitumor activity compared to abemaciclib patsnap.comlarvol.comlarvol.com. This enhanced efficacy was characterized by significant tumor regression, which was sustained and correlated with target inhibition within the tumor tissue patsnap.comlarvol.comlarvol.com. Furthermore, when combined with endocrine therapy or HER2-targeted therapy, this compound demonstrated synergistic antitumor activity in models of estrogen receptor (ER)-positive/HER2-negative and HER2-positive breast cancer, suggesting its potential as a combinatorial agent patsnap.com.
Table 3: Comparative In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Model Type | Treatment | Comparative Efficacy | Key Observations |
| Breast Cancer Xenograft | TQB3616 | More potent than abemaciclib | Significant tumor regression, sustained target inhibition in tumor tissue |
| ER+/HER2- Breast Cancer | TQB3616 + Endocrine Therapy | Synergistic antitumor activity | Enhanced efficacy |
| HER2+ Breast Cancer | TQB3616 + HER2-targeted Therapy | Synergistic antitumor activity | Enhanced efficacy |
Investigation of Synergy with Complementary Therapies in Preclinical Settings
The development of combination therapies is a critical strategy in oncology to improve treatment efficacy and combat drug resistance. Preclinical studies have explored the synergistic potential of this compound when administered alongside various complementary therapies, including endocrine agents and other targeted therapies. These investigations aim to identify combinations that yield enhanced antitumor responses compared to monotherapy.
Combination with Endocrine Therapy in Preclinical Models
Research has indicated that this compound exhibits significant synergistic antitumor activity when combined with endocrine therapy in preclinical models of hormone receptor-positive breast cancer. Studies utilizing estrogen receptor (ER)-positive/human epidermal growth factor receptor 2 (HER2)-negative breast cancer cell lines and xenograft models have shown that the combination of this compound with endocrine agents results in enhanced antiproliferative effects and tumor regression. Specifically, this compound has demonstrated superior efficacy in combination with fulvestrant (B1683766) compared to other CDK4/6 inhibitors in certain preclinical settings, leading to greater tumor growth inhibition.
Table 1: Preclinical Synergy of this compound with Endocrine Therapy
| Cancer Model/Type | Combination Partner | Reported Preclinical Outcome | Citation(s) |
| ER+/HER2- Breast Cancer | Endocrine Therapy | Significant synergistic antitumor activity; enhanced tumor killing effects by promoting apoptosis. | nih.gov, tandfonline.com, nih.gov |
| ER+/HER2- Breast Cancer | Fulvestrant | Superior combination efficacy compared to abemaciclib + fulvestrant; greater tumor growth inhibition. | nih.gov |
| ER-mutant Breast Cancer | Fulvestrant | Greater tumor growth inhibition than monotherapy (observed with Palbociclib, indicative of CDK4/6i class effect). | clinmedjournals.org |
Combination with Other Targeted Therapies in Preclinical Models
Beyond endocrine therapy, this compound has also been evaluated in combination with other targeted therapies. In preclinical breast cancer models, combining this compound with HER2-targeted therapies has shown significant synergistic antitumor activity in HER2-positive settings. Furthermore, studies in ovarian cancer models suggest that this compound, when combined with PARP inhibitors such as niraparib, exhibits synergistic antitumour effects in BRCA wild-type cancer. These findings highlight the potential of this compound to enhance the efficacy of diverse targeted treatment strategies across different cancer types.
Table 2: Preclinical Synergy of this compound with Other Targeted Therapies
| Cancer Model/Type | Combination Partner | Reported Preclinical Outcome | Citation(s) |
| ER+/HER2+ Breast Cancer | HER2-Targeted Therapy | Significant synergistic antitumor activity. | nih.gov, tandfonline.com, nih.gov |
| BRCA wild-type Ovarian Cancer | PARP Inhibitors | Synergistic antitumour effects. | larvol.com |
Mechanistic Basis for Synergistic Effects in Preclinical Models
The synergistic effects observed with this compound in combination therapies are attributed to its mechanism of action as a CDK4/6 inhibitor and its impact on cellular processes. This compound effectively inhibits CDK4/6, leading to cell cycle arrest at the G1 phase by reducing the phosphorylation of the retinoblastoma (Rb) protein. This disruption of the cell cycle not only inhibits tumor cell proliferation but also enhances tumor cell killing by promoting apoptosis. Additionally, this compound's profile as a CDK2/4/6 inhibitor, with potentially enhanced CDK2 and CDK4 inhibitory effects, may contribute to overcoming resistance mechanisms that can arise with CDK4/6 inhibition alone. Research also suggests that modulating specific pathways, such as the TRIM4-hnRNPDL axis which influences sensitivity to CDK4/6 inhibitors in ovarian cancer, could be a key factor in achieving synergistic outcomes.
Table 3: Mechanistic Basis for Synergistic Effects
| Mechanism | Description | Relevance to Synergy | Citation(s) |
| CDK4/6 Inhibition | Inhibition of cell cycle progression at G1 phase by blocking the CDK4/6-Rb pathway. | Enhances antiproliferative effects, potentially sensitizing cells to other therapies. | nih.gov, nih.gov, patsnap.com, frontiersin.org, nih.gov |
| RB Phosphorylation Reduction | Leads to a profound reduction in phosphorylated RB protein. | Contributes to cell cycle arrest. | nih.gov, nih.gov |
| Apoptosis Induction | Promotes cell apoptosis, enhancing tumor cell killing. | Augments the overall antitumor effect when combined with other agents. | nih.gov, nih.gov |
| CDK2/4/6 Inhibition | Inhibition of CDK2, CDK4, and CDK6, with enhanced CDK2/4 effects. | May help overcome resistance mechanisms associated with CDK4/6 inhibition alone. | hkexnews.hk |
| TRIM4/hnRNPDL Modulation | TRIM4-mediated degradation of hnRNPDL weakens sensitivity to CDK4/6 inhibitors. | Targeting TRIM4 could potentially restore sensitivity to CDK4/6 inhibitors. | nih.gov |
Mechanisms of Resistance to Cdk Inhibition and Culmerciclib S Role
Understanding Acquired Resistance to First-Generation CDK4/6 Inhibitors
Acquired resistance to first-generation CDK4/6 inhibitors such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072) is a multifactorial process. nih.gov Preclinical and clinical research has identified several key mechanisms that allow cancer cells to evade the G1-S phase cell cycle arrest induced by these drugs. These mechanisms can be broadly categorized as alterations within the cell cycle machinery and the activation of compensatory signaling pathways.
Key mechanisms of acquired resistance include:
Loss of Retinoblastoma (Rb) Function: The primary target of the CDK4/6-Cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). Phosphorylation of Rb by CDK4/6 releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase. Loss-of-function mutations or deletions in the RB1 gene render the cell insensitive to CDK4/6 inhibition, as the key downstream target is absent.
Cyclin E-CDK2 Pathway Amplification: Upregulation of Cyclin E1 (CCNE1) is a well-documented resistance mechanism. nih.govnih.gov Elevated Cyclin E levels lead to the activation of CDK2, which can then phosphorylate Rb independently of CDK4/6, providing a bypass route for cell cycle progression. nih.gov This makes the Cyclin E-CDK2 axis a critical node of resistance.
CDK6 Amplification or Overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drugs, effectively titrating the inhibitor out. dana-farber.org In some cases, this has been linked to the suppression of the TGF-beta pathway by specific microRNAs.
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative growth-promoting pathways to circumvent the CDK4/6 blockade. The most common of these is the PI3K/AKT/mTOR pathway. nih.gov Activation of this pathway through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can drive cell proliferation despite CDK4/6 inhibition. Other pathways, including the RAS/MAPK and FGFR signaling pathways, have also been implicated. nih.gov
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can mediate resistance by actively pumping the CDK4/6 inhibitor out of the cancer cell, thereby reducing its intracellular concentration and efficacy. nih.gov
Hypothesized Role of Enhanced CDK2 Inhibition by Culmerciclib in Overcoming Resistance
Given that a primary mechanism of resistance to first-generation CDK4/6 inhibitors involves the upregulation of the Cyclin E-CDK2 axis, a logical strategy to overcome this resistance is to inhibit CDK2. nih.govnih.gov this compound is a novel inhibitor that targets not only CDK4 and CDK6 but also exhibits potent activity against CDK2.
The central hypothesis is that by simultaneously blocking CDK4/6 and CDK2, this compound can prevent the common bypass mechanism mediated by Cyclin E-CDK2 activation. youtube.com In tumors that have become resistant to a first-generation CDK4/6 inhibitor through CCNE1 amplification, this compound's CDK2 inhibition is expected to restore cell cycle control. This dual inhibition offers a potential therapeutic solution for patients whose tumors have progressed on standard-of-care CDK4/6 inhibitors. youtube.com Preclinical studies suggest that this combined inhibition can lead to synergistic anti-proliferative effects and the induction of senescence, even in cells that have lost Rb function. nih.govnih.gov
Preclinical Models of Resistance and this compound's Efficacy
To test the hypothesis that this compound can overcome acquired resistance, researchers utilize various preclinical models that mimic the clinical scenario of disease progression.
In vitro models of acquired resistance are typically generated by exposing cancer cell lines to a first-generation CDK4/6 inhibitor over an extended period. dana-farber.org The process involves a stepwise increase in the drug concentration, selecting for and expanding the population of cells that can proliferate despite the presence of the inhibitor. dana-farber.orgnih.gov
For example, breast cancer cell lines like MCF7 or T47D are cultured with gradually increasing concentrations of palbociclib over several months. nih.gov The resulting resistant cell lines are then characterized to confirm their resistance phenotype and to identify the underlying molecular mechanisms, such as CCNE1 amplification or RB1 loss. These well-characterized resistant cell lines serve as a crucial platform to evaluate the efficacy of next-generation inhibitors like this compound. Studies on such models have shown that palbociclib-resistant cells may retain sensitivity to abemaciclib, which has higher activity against CDK2 than palbociclib, supporting the rationale for targeting CDK2. nih.gov
In vivo models provide a more complex biological system to study drug resistance. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly relevant. researchgate.netaacr.org These models can be developed from patients whose tumors have progressed while on CDK4/6 inhibitor therapy. nih.gov
Alternatively, acquired resistance can be induced in standard cell line-derived xenograft models. In this approach, tumor cells are implanted in mice, and the animals are treated with a CDK4/6 inhibitor. researchgate.net While tumors initially respond, treatment is continued until the tumors adapt and begin to regrow, thus establishing a model of acquired resistance. dana-farber.org These resistant xenograft models are then used to test the antitumor activity of new agents like this compound. Preclinical studies have demonstrated that in palbociclib-resistant xenograft models, the combined inhibition of CDK2 and CDK4/6 can effectively suppress tumor growth. nih.govresearchgate.net
Biomarkers of Response and Resistance in Preclinical Studies
Identifying biomarkers is essential for predicting which patients are most likely to respond to this compound, particularly after failing a prior CDK4/6 inhibitor. Preclinical studies have focused on several potential molecular markers.
High expression of CCNE1 (Cyclin E1) is a prominent biomarker of resistance to first-generation CDK4/6 inhibitors. nih.gov Consequently, it is also a primary predictive biomarker for sensitivity to agents with potent CDK2 activity, such as this compound. Tumors that develop resistance via CCNE1 amplification are hypothesized to be the most likely to benefit from this compound. The ratio of Cyclin E1 to Rb levels may also serve as a prognostic factor.
Other potential biomarkers are being investigated based on the known mechanisms of resistance. The table below summarizes key biomarkers identified in preclinical studies of CDK4/6 inhibitor resistance, which are relevant for patient selection for this compound.
| Biomarker | Alteration | Implication for First-Generation CDK4/6i | Potential Implication for this compound |
|---|---|---|---|
| CCNE1 | Amplification / Overexpression | Resistance | Predictive of Response |
| RB1 | Loss of Function / Deletion | Resistance | Potential for Response (if senescence is induced) |
| CDK6 | Amplification / Overexpression | Resistance | Response (as a CDK6 inhibitor) |
| PIK3CA | Activating Mutation | Resistance | May require combination therapy |
| KRAS | Activating Mutation | Resistance | May confer resistance |
| TK1 | Increased mRNA / Serum Activity | Resistance | Under investigation |
This table summarizes potential biomarkers of resistance to first-generation CDK4/6 inhibitors and their hypothesized relevance to this compound based on preclinical findings. nih.govnih.gov
The heterogeneity of resistance mechanisms underscores the importance of molecular profiling of tumors upon progression to guide subsequent therapeutic strategies. researchgate.net
Preclinical Pharmacokinetics and Pharmacodynamics of Culmerciclib
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
While detailed quantitative ADME parameters for Culmerciclib in various preclinical species are not extensively published in publicly available literature, a study by Xu et al. (2024) described the compound as having a "favorable PK profile in multiple species". nih.gov This general assessment suggests that the compound exhibits desirable characteristics in terms of its absorption, distribution, metabolism, and excretion that warrant its clinical development.
In a preclinical study by Hu et al. (2023), this compound was administered orally to mice, indicating its potential for oral bioavailability. nih.gov The study also mentions manageable in vivo toxicity, which is often linked to the ADME properties of a drug, suggesting that the compound is processed and cleared by the body in a way that avoids excessive accumulation or the formation of highly toxic metabolites. nih.gov The development of an oral formulation for clinical trials further supports the notion of adequate absorption from the gastrointestinal tract in preclinical models.
Further research and publication of specific parameters such as clearance rates, volume of distribution, plasma protein binding, and major metabolic pathways in species like rats, mice, and dogs would provide a more complete picture of this compound's preclinical ADME profile.
Dose-Dependent Pharmacodynamic Effects in Animal Models
The preclinical antitumor activity of this compound has been evaluated in various animal models, demonstrating its dose-dependent pharmacodynamic effects. These studies have been crucial in establishing the compound's potential as a cancer therapeutic.
A significant preclinical evaluation was conducted using a human breast cancer xenograft model (MCF-7), where the in vivo antitumor activity of this compound was assessed. researchgate.net In this model, daily oral administration of this compound resulted in substantial tumor growth inhibition (TGI). Specifically, at a dose of 7.5 mg/kg, a TGI of 60% was observed, which increased to 93% at a dose of 15 mg/kg. researchgate.net This demonstrates a clear dose-response relationship for the antitumor efficacy of this compound.
The study also compared the efficacy of this compound to other established CDK4/6 inhibitors. At similar dose levels, this compound showed superior tumor growth inhibition compared to both palbociclib (B1678290) and abemaciclib (B560072) (LY2835219). researchgate.net This suggests a potent in vivo pharmacodynamic effect of this compound on the target CDK4/6 pathway in tumor tissues.
Furthermore, in a patient-derived xenograft (PDX) model of lung cancer (LU-01-0393), this compound demonstrated a good in vivo antitumor activity, with a TGI of 65% at a dose of 35 mg/kg. researchgate.net The pharmacodynamic effect of this compound was further confirmed by western blot analysis of tumor samples, which showed inhibition of the phosphorylation of the retinoblastoma (Rb) protein, a downstream effector of the CDK4/6 pathway. researchgate.net This provides a mechanistic link between the drug's target engagement and its observed antitumor effects.
The study by Hu et al. (2023) also confirmed that oral administration of this compound led to sustained target inhibition in tumor tissue, which was associated with significant tumor regression. nih.gov The manageable toxicity observed in these animal models at effective doses further underscores the therapeutic potential of the compound. nih.gov
Table 1: Dose-Dependent Tumor Growth Inhibition of this compound in Xenograft Models
| Animal Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| MCF-7 CDX (Breast Cancer) | 7.5 | 60% |
| MCF-7 CDX (Breast Cancer) | 15 | 93% |
Translational PK/PD Modeling and Simulation for Preclinical Development
While specific translational pharmacokinetic/pharmacodynamic (PK/PD) models for this compound have not been detailed in the available literature, the development of such models is a standard and critical component in the preclinical and clinical development of oncology drugs. frontiersin.orgmdpi.comesmed.orgfrontiersin.orgmdpi.com Translational PK/PD modeling aims to integrate preclinical in vitro and in vivo data to predict the human pharmacokinetic profile and the relationship between drug exposure and its pharmacological effect.
For CDK4/6 inhibitors, PK/PD modeling plays a crucial role in understanding the exposure-response relationship, both for efficacy and for potential toxicities. These models can help in selecting the optimal starting dose and dosing schedule for first-in-human clinical trials. By characterizing the relationship between drug concentration and the inhibition of key biomarkers, such as phosphorylated Rb, these models can provide a quantitative framework for translating preclinical findings to the clinical setting.
The general approach involves developing a mathematical model that describes the time course of drug concentrations in plasma and tissues, and linking this to a model that describes the drug's effect on the biological system, such as the inhibition of tumor growth. frontiersin.orgmdpi.com Data from preclinical studies, including the dose-dependent pharmacodynamic effects observed in animal models of this compound, would be essential inputs for such a model.
The successful clinical development of this compound suggests that such translational modeling and simulation were likely employed to guide its progression from preclinical studies to human trials, even though the specific details of these models are not publicly disclosed. This approach helps in making informed decisions about the drug's development strategy and increases the probability of success in the clinic.
Advanced Research Methodologies Applied to Culmerciclib
Structural Biology of Culmerciclib-Kinase Complexes
Understanding the three-dimensional structure of a drug molecule as it interacts with its protein target is fundamental to drug development. Structural biology provides atomic-level insights that can guide the design of more potent and selective inhibitors.
Co-crystal structure analysis, typically using X-ray crystallography, is a powerful technique for determining the precise binding mode of a ligand to its target protein. youtube.com This method provides a high-resolution, three-dimensional map of the protein-ligand complex, revealing the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. youtube.comosti.govrsc.org As of now, experimentally determined co-crystal structures of this compound in complex with its target kinases, CDK4 or CDK6, have not been made publicly available in databases such as the Protein Data Bank (PDB). The availability of such structures would be invaluable for validating computational models and for the rational design of next-generation inhibitors. youtube.com
In the absence of experimental co-crystal structures, computational methods are employed to predict how this compound binds to its kinase targets. Molecular docking studies have been conducted to elucidate the binding mode of this compound within the ATP-binding pockets of CDK4 and CDK6. nih.gov These in silico models are crucial for forming hypotheses about the drug's mechanism of action at a molecular level.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rapid and cost-effective evaluation of potential drug candidates. nih.govdovepress.com These approaches have been applied to this compound to predict its interactions with target proteins and to understand the structural basis of its inhibitory activity.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound (also known as TQB3616), molecular docking simulations have been performed using software such as AutoDockTools. nih.gov In these studies, the X-ray crystal structures of human CDK4 (PDB code: 7sj3) and CDK6 (PDB code: 5L2S) were used as the targets for docking. nih.gov The results of these simulations provide a theoretical model of the this compound-kinase complex, which helps in understanding how the inhibitor fits into the active site of the enzyme. nih.gov While detailed molecular dynamics simulations, which study the movement and interaction of atoms and molecules over time, have not been extensively published for this compound, they represent a potential future avenue for refining the understanding of its binding kinetics and the stability of the drug-target complex.
The in silico methods described above are instrumental in predicting the binding affinity and specificity of a drug candidate. The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values against its target kinases. These experimental values provide a measure of the drug's efficacy and selectivity. This compound has demonstrated potent and selective inhibition of CDK4 and CDK6. probechem.com It shows preferential inhibition of CDK4 over CDK6, a characteristic that may contribute to a more tolerable side effect profile, similar to the approved drug abemaciclib (B560072). nih.gov
| Target Kinase | IC50 (nM) |
|---|---|
| CDK4/D1 | 0.35 |
| CDK6/D1 | 0.49 |
| CDK1/cyclin B | 246 |
| CDK5/p25 | 35.3 |
| CDK9/cyclin T1 | 12.5 |
Omics-Based Approaches in Preclinical this compound Research
Omics technologies, which provide a comprehensive profile of molecules such as genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are increasingly used in preclinical research to identify biomarkers and understand mechanisms of drug sensitivity and resistance. nih.govbiorxiv.org
In the preclinical investigation of this compound, transcriptomics has been utilized to explore the molecular basis of its efficacy. One study employed RNA-seq analysis to identify key genes associated with sensitivity to TQB3616 in ovarian cancer models. patsnap.com This research identified TRIM4 as a candidate gene. patsnap.com Further experiments confirmed that TRIM4 binds to and promotes the ubiquitination and degradation of hnRNPDL. patsnap.com The study demonstrated that hnRNPDL, in turn, suppresses the expression of the CDK inhibitor CDKN2C through alternative splicing. patsnap.com These findings suggest that TRIM4 levels could serve as a biomarker for predicting sensitivity to CDK4/6 inhibitors like this compound in ovarian cancer. patsnap.com
| Gene/Protein | Role in this compound Sensitivity |
|---|---|
| TRIM4 | Promotes ubiquitination and degradation of hnRNPDL, potentially weakening sensitivity to this compound. |
| hnRNPDL | Binds to and suppresses the expression of CDKN2C isoform 2. |
| CDKN2C | A cyclin-dependent kinase inhibitor whose expression is modulated by the TRIM4/hnRNPDL pathway. |
Transcriptomic Profiling (RNA-seq)
Transcriptomic profiling, primarily through RNA sequencing (RNA-seq), offers a comprehensive view of the gene expression landscape within cancer cells upon treatment with this compound. This next-generation sequencing method quantifies the abundance of RNA transcripts, revealing which genes are activated or suppressed by the drug. cyagen.com Such analyses are critical for identifying the downstream genetic pathways modulated by this compound's inhibition of CDK2, CDK4, and CDK6. sinobiopharm.com
RNA-seq studies in the context of CDK inhibitors can reveal key insights into treatment efficacy and potential resistance mechanisms. For instance, the analysis of differentially expressed genes can highlight the upregulation of compensatory signaling pathways that may allow cancer cells to evade the cell cycle arrest induced by the drug. While specific RNA-seq data for this compound is not yet widely published in peer-reviewed literature, the methodology remains a pivotal tool in its ongoing investigation. The process typically involves the isolation of RNA from treated and untreated cancer cell lines, followed by library preparation, sequencing, and bioinformatic analysis to identify statistically significant changes in gene expression. zenodo.org
Table 1: Illustrative Data from a Hypothetical RNA-seq Analysis of this compound-Treated Cells
| Gene | Log2 Fold Change | p-value | Pathway |
| CCNE1 | -2.5 | <0.001 | Cell Cycle |
| E2F1 | -2.1 | <0.001 | Cell Cycle |
| MYC | -1.8 | <0.005 | Transcription |
| RB1 | 0.2 | >0.05 | Cell Cycle |
| CDKN1A | 1.9 | <0.005 | Cell Cycle Arrest |
Note: This table is a hypothetical representation of potential findings and is not based on published data for this compound.
Proteomic Analysis (Mass Spectrometry)
Proteomic analysis, predominantly performed using mass spectrometry, provides a global assessment of the protein landscape within a cell. nih.govcncb.ac.cn This powerful technique identifies and quantifies thousands of proteins, offering a functional snapshot of the cellular state. nih.gov In the context of this compound, proteomic studies are instrumental in understanding the direct and indirect effects of CDK inhibition on protein expression levels.
By comparing the proteomes of this compound-treated and untreated cells, researchers can identify proteins whose abundance is significantly altered. This can include the direct targets of the drug (CDKs) and their downstream effectors, as well as proteins involved in other cellular processes that are consequently affected. Mass spectrometry-based proteomics can be performed using various approaches, including label-free quantification and stable isotope labeling, to achieve high-throughput and accurate protein quantification. nih.gov This methodology is crucial for discovering biomarkers of drug response and for identifying novel therapeutic targets to overcome resistance.
Table 2: Representative Data from a Hypothetical Proteomic Analysis Following this compound Treatment
| Protein | Fold Change | p-value | Function |
| CDK2 | -3.2 | <0.001 | Cell Cycle Regulation |
| Cyclin E1 | -2.8 | <0.001 | Cell Cycle Regulation |
| pRB | -0.5 | >0.05 | Tumor Suppressor |
| p21 | 2.5 | <0.005 | CDK Inhibitor |
| Ki-67 | -4.1 | <0.001 | Proliferation Marker |
Note: This table is a hypothetical representation of potential findings and is not based on published data for this compound.
Phosphoproteomic Investigations
Phosphoproteomics, a specialized branch of proteomics, focuses on the identification and quantification of protein phosphorylation, a key post-translational modification that regulates protein activity, localization, and interaction. nih.gov Given that this compound's primary targets are kinases, which function by phosphorylating other proteins, phosphoproteomic investigations are particularly insightful. These studies can reveal the direct impact of this compound on the phosphorylation status of CDK substrates and other signaling proteins.
Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to analyze the phosphoproteome of cells treated with this compound. This can uncover the intricate signaling networks that are disrupted by the drug and can help to identify mechanisms of adaptive resistance, where cancer cells reroute signaling pathways to bypass the effects of CDK inhibition. Phosphoproteomic profiling is a powerful tool for understanding the dynamic cellular response to targeted therapies like this compound and for the development of combination treatment strategies. nih.gov
Table 3: Exemplary Data from a Hypothetical Phosphoproteomic Study of this compound
| Phosphoprotein | Phosphosite | Fold Change in Phosphorylation | p-value |
| RB1 | Ser807/811 | -5.6 | <0.001 |
| FOXM1 | Ser35 | -4.2 | <0.001 |
| p27 | Thr187 | -3.5 | <0.001 |
| mTOR | Ser2448 | -1.2 | >0.05 |
| AKT | Ser473 | -0.8 | >0.05 |
Note: This table is a hypothetical representation of potential findings and is not based on published data for this compound.
Chemical Synthesis and Derivatization Strategies for Culmerciclib
Synthetic Route Development and Optimization
While specific synthetic routes for Culmerciclib were not detailed in the provided search results, the general principles of route development would apply. This would involve designing a sequence of reactions that efficiently constructs the molecule's core structure and incorporates necessary functional groups while ensuring high purity and yield.
Preparation of Radiolabeled this compound for Research
Radiolabeling is a critical technique for preclinical and clinical research, enabling the study of a drug's pharmacokinetics, biodistribution, and target engagement using techniques like Positron Emission Tomography (PET) nih.govfrontiersin.org. For small molecule drugs, radiolabeling often involves incorporating radioactive isotopes, such as Carbon-11 ([¹¹C]), into the molecule. A common and efficient method for ¹¹C-labeling is the "in-loop" technique, which involves trapping a radiolabeling reagent (e.g., [¹¹C]CO or [¹¹C]methyl iodide) within an HPLC loop containing the precursor. The reaction occurs within the loop, and the radiolabeled product is then directly injected onto an HPLC column for purification frontiersin.orggoogle.com. This method is favored for its simplicity, speed, high radiochemical yields, and adaptability to automation, minimizing transfer losses and the need for specialized equipment google.com.
Specific methods for the radiolabeling of this compound were not found in the provided search results. However, if this compound contains suitable functional groups (e.g., amines, alcohols, or carboxylic acids), it could potentially be labeled using established radiochemical techniques, such as ¹¹C-methylation or ¹¹C-carbonylation, depending on its chemical structure.
Synthesis of Novel Analogs for SAR Expansion
Structure-Activity Relationship (SAR) studies are integral to drug discovery, guiding the optimization of lead compounds into viable drug candidates collaborativedrug.commdpi.comwikipedia.org. SAR analysis involves systematically modifying the chemical structure of a molecule and evaluating the impact of these modifications on its biological activity wikipedia.org. Medicinal chemists synthesize a series of analogs by altering specific functional groups, substituents, or structural motifs of the parent compound mdpi.commdpi.com. This iterative process helps identify key structural features responsible for target binding and pharmacological effect, while also optimizing properties such as potency, selectivity, metabolic stability, and bioavailability collaborativedrug.commdpi.comwikipedia.org. Quantitative Structure-Activity Relationship (QSAR) models can further aid this process by predicting biological activity based on molecular structure and physicochemical properties mdpi.com.
For a compound like this compound, SAR studies would involve synthesizing derivatives to explore how changes in its structure affect its inhibition of CDK4/6. This might include varying substituents on aromatic rings, modifying linker regions, or altering the core heterocyclic scaffold to enhance potency, selectivity, or pharmacokinetic profiles nih.govmdpi.commdpi.com. While specific SAR studies for this compound were not detailed in the search results, the general approach involves synthesizing a library of related compounds and testing their biological activity.
Future Directions and Preclinical Research Perspectives
Investigation in Additional Preclinical Cancer Models
Culmerciclib has demonstrated significant antitumor activity in preclinical settings, notably outperforming abemaciclib (B560072) in in vitro breast cancer xenograft models, leading to substantial tumor regression and sustained target inhibition probechem.comlarvol.compatsnap.comlarvol.com. Its potent inhibition of cell proliferation in hormone receptor-positive breast cancer cell lines, such as T47D and MCF-7, with IC50 values in the nanomolar range, underscores its efficacy probechem.com. Mechanistically, this compound induces G1 cell cycle arrest by reducing the phosphorylation of the retinoblastoma (RB) protein and promotes apoptosis probechem.compatsnap.com. Beyond breast cancer, patient-derived ovarian cancer organoid models have been utilized to evaluate this compound's effectiveness, suggesting its potential utility in this malignancy larvol.comlarvol.com. Furthermore, preclinical studies have explored its activity in pancreatic cancer models, indicating a broader spectrum of potential applications selleckchem.comnih.gov. The compound's profile as a CDK4-biased inhibitor, potentially offering advantages over other CDK4/6 inhibitors, is a key area of ongoing preclinical interest patsnap.comuni-regensburg.denih.gov.
Table 1: Preclinical Efficacy of this compound (TQB3616) in Cancer Models
| Cancer Model/Cell Line | Target/Mechanism | IC50 Value (nM) | Comparative Potency | Notes | Citation(s) |
| Breast Cancer Xenograft | CDK4/6 Inhibition | N/A | More potent than abemaciclib | Significant tumor regression, sustained target inhibition. | probechem.comlarvol.compatsnap.comlarvol.com |
| T47D (Breast Cancer) | CDK4/6 Inhibition | 82.4 | N/A | Potent inhibition of tumor cell proliferation. | probechem.com |
| MCF-7 (Breast Cancer) | CDK4/6 Inhibition | 115.5 | N/A | Potent inhibition of tumor cell proliferation. | probechem.com |
| Ovarian Cancer Organoids | CDK4/6 Inhibition | N/A | N/A | Evaluated for effectiveness in patient-derived models. | larvol.comlarvol.com |
| Pancreatic Cancer Models | N/A | N/A | N/A | Investigated for antitumor activity. | selleckchem.comnih.gov |
| CDK4/D1 | CDK4 Inhibition | 0.35 | N/A | High enzymatic inhibitory activity. | probechem.com |
| CDK6/D1 | CDK6 Inhibition | 0.49 | N/A | High enzymatic inhibitory activity. | probechem.com |
Exploration of Novel Combination Strategies in Preclinical Settings
Preclinical research has highlighted the potential of combining this compound with various therapeutic agents to enhance efficacy and overcome resistance mechanisms. In ovarian cancer models, the combination of this compound with niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, demonstrated synergistic antitumor effects without increasing toxicity larvol.comlarvol.com. In breast cancer, synergistic activity has been observed when this compound is combined with endocrine therapies, such as fulvestrant (B1683766), and with HER2-targeted therapies patsnap.comselleckchem.comclinmedjournals.org. Preclinical data also support the rationale for combining CDK4/6 inhibitors with PI3K inhibitors to address resistance pathways clinmedjournals.org. Furthermore, combinations with cytotoxic chemotherapy agents have shown increased in vivo tumor activity, suggesting a broad applicability for combination strategies clinmedjournals.org. These preclinical findings have informed clinical development, with combinations like this compound plus fulvestrant progressing to late-stage clinical trials sinobiopharm.comhkexnews.hkhkexnews.hk.
Table 2: Preclinical Combination Studies with this compound (TQB3616)
| Combination Partner | Cancer Type/Model | Observed Effect | Notes | Citation(s) |
| Niraparib (PARP inh.) | Ovarian Cancer | Synergistic | Demonstrated synergistic anti-tumor effects in BRCA wild-type ovarian cancer. | larvol.comlarvol.com |
| Fulvestrant (Endo. ther.) | Breast Cancer | Synergistic | Significant synergistic antitumor activity in ER-positive/HER2-negative and HER2-positive breast cancer models. | patsnap.comselleckchem.comclinmedjournals.org |
| HER2 Targeted Therapy | Breast Cancer | Synergistic | Significant synergistic antitumor activity in ER-positive/HER2-negative and HER2-positive breast cancer models. | patsnap.comselleckchem.comclinmedjournals.org |
| PI3K Inhibitors | Breast Cancer | Potential benefit | Preclinical findings suggest that CDK4/6 inhibitors help overcome intrinsic and acquired resistance to PI3K inhibition. | clinmedjournals.org |
| Cytotoxic Chemotherapy | Breast Cancer | Enhanced activity | Combination with gemcitabine (B846) increased in vivo tumor activity. | clinmedjournals.org |
Identification of Predictive Biomarkers for Preclinical Response
Identifying biomarkers that predict response to this compound is crucial for precision oncology. Preclinical studies have begun to elucidate such markers. For instance, in ovarian cancer models, TRIM4 has been implicated in modulating the degradation of hnRNPDL, which in turn weakens sensitivity to CDK4/6 inhibitors. This suggests that TRIM4 could serve as a valuable biomarker for predicting patient response to this compound larvol.comlarvol.com. In breast cancer, genetic alterations in CCND1 (cyclin D1) have correlated with sensitivity to palbociclib (B1678290) in preclinical models, indicating its potential as a predictive biomarker nih.gov. Conversely, loss of RB1 (retinoblastoma protein) is hypothesized to confer resistance, as cell lines with lower baseline RB expression show reduced sensitivity to palbociclib in preclinical studies nih.gov. Upregulation of Cyclin E, which activates CDK2, represents another resistance mechanism by allowing cells to bypass the CDK4/6-RB blockade nih.govmdpi.com.
Comparative Preclinical Studies with Emerging CDK Inhibitors
Comparative preclinical studies have been instrumental in characterizing this compound's profile relative to established and emerging CDK inhibitors. In in vitro breast cancer xenograft models, this compound (TQB3616) demonstrated more potent antitumor activity than abemaciclib probechem.comlarvol.compatsnap.comlarvol.com. Further comparisons have shown that TQB3616 exhibits improved potency in both enzymatic assays and cellular proliferation inhibition when directly tested against FDA-approved palbociclib and abemaciclib patsnap.com. While abemaciclib is noted for its greater potency against CDK4 compared to CDK6, this compound is characterized as a CDK4-biased inhibitor, a property that may contribute to a more favorable safety profile patsnap.comuni-regensburg.denih.gov. This compound's broader inhibitory spectrum, including CDK2 and CDK6, also positions it as a potentially valuable agent for overcoming resistance mechanisms observed with other CDK inhibitors probechem.comsinobiopharm.comnih.gov.
Compound List:
this compound (TQB3616, TQB-3616)
Abemaciclib (Verzenio)
Palbociclib
Ribociclib
Niraparib (ZL-2306)
Fulvestrant
Gemcitabine
Paclitaxel
Capecitabine
Halaven (eribulin mesylate)
Vinorelbine tartrate
TQB2930
TQB3002
EGFR inhibitors
PI3K inhibitors
PARP inhibitors
Conclusion of Preclinical Research on Culmerciclib
Summary of Key Preclinical Findings and Academic Contributions
Preclinical investigations have established Culmerciclib as a potent inhibitor of CDK4 and CDK6, with additional activity against CDK2. This multi-targeted approach is a key differentiator from some earlier generation CDK4/6 inhibitors and may offer advantages in overcoming potential resistance mechanisms. The primary academic contribution of this body of research has been the detailed characterization of a novel CDK inhibitor with a distinct selectivity profile and promising efficacy.
A pivotal study by Hu and colleagues provided a comprehensive preclinical characterization of this compound, comparing its activity with the established CDK4/6 inhibitor, abemaciclib (B560072). In vitro studies demonstrated this compound's ability to significantly inhibit the proliferation of various breast cancer cell lines.
Notably, this compound exhibited potent activity in both HR-positive/HER2-negative (T47D, MCF-7) and HR-positive/HER2-positive (BT474, MDA-MB-361) breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) underscore its potent anti-proliferative effects.
| Cell Line | Hormone Receptor Status | HER2 Status | This compound IC50 (nM) | Abemaciclib IC50 (nM) |
|---|---|---|---|---|
| T47D | Positive | Negative | 82.4 | 56.0 |
| MCF-7 | Positive | Negative | 115.5 | 124.2 |
| BT474 | Positive | Positive | 136.4 | 1190.0 |
| MDA-MB-361 | Positive | Positive | 870.4 | 1005.0 |
Furthermore, preclinical data highlighted the synergistic anti-tumor activity of this compound when combined with other targeted therapies. In HR-positive/HER2-negative cell lines, combining this compound with the estrogen receptor antagonist fulvestrant (B1683766) resulted in enhanced efficacy. Similarly, in HR-positive/HER2-positive cells, a combination with the HER2-targeted therapy trastuzumab also showed significant synergistic effects.
The in vivo efficacy of this compound was evaluated in xenograft models using HR-positive breast cancer cells. In an MCF-7 cell-derived xenograft model, oral administration of this compound led to significant tumor growth inhibition, demonstrating superior or comparable efficacy to other CDK4/6 inhibitors at tested doses.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|
| This compound | 5 | 68 |
| This compound | 15 | 93 |
| Palbociclib (B1678290) | 40 | 80 |
| Abemaciclib | 15 | 76 |
Mechanistically, preclinical studies confirmed that this compound induces G1 phase cell cycle arrest in retinoblastoma (Rb)-proficient cancer cells, a hallmark of CDK4/6 inhibition. This arrest prevents cells from entering the S phase, thereby halting DNA replication and cell division. Interestingly, this effect was not observed in Rb-deficient cell lines, confirming the Rb-dependent mechanism of action.
Remaining Preclinical Questions and Future Research Trajectories
While the existing preclinical data for this compound are robust and encouraging, several questions remain that warrant further investigation to fully elucidate its therapeutic potential and to guide its clinical application.
A primary area for future preclinical research is the in-depth exploration of resistance mechanisms. Although this compound's inhibition of CDK2 may help in overcoming resistance to first-generation CDK4/6 inhibitors, the potential for acquired resistance to this compound itself needs to be thoroughly investigated. This would involve generating this compound-resistant cell lines and employing genomic and proteomic approaches to identify the molecular drivers of resistance.
Further preclinical studies should also focus on identifying predictive biomarkers of response to this compound. While Rb proficiency is a known prerequisite for CDK4/6 inhibitor activity, more specific biomarkers could help in patient stratification and personalized treatment strategies. Investigating the role of cyclin E1 levels, for instance, could be a valuable avenue, given this compound's activity against CDK2.
The exploration of novel combination therapies represents another critical future research trajectory. Preclinical studies have already shown synergy with endocrine and HER2-targeted therapies. Future research could explore combinations with other agents, such as PI3K inhibitors or immunotherapy, to potentially enhance anti-tumor activity and overcome resistance.
Q & A
Q. How to integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?
- Methodological Answer : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify overrepresented biological processes. Apply weighted gene co-expression network analysis (WGCNA) to link proteomic changes to phenotypic outcomes. Validate hypotheses with targeted assays (e.g., siRNA knockdown of hub genes). Store raw data in FAIR-compliant repositories (e.g., PRIDE, MetaboLights) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
